

Technical Guide: (1-chloro-2-methylpropyl) propanoate (CAS 58304-65-7)

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Compound of Interest

Compound Name: *1-Chloro-2-methylpropyl
propanoate*

Cat. No.: *B133828*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 58304-65-7. This compound, identified as (1-chloro-2-methylpropyl) propanoate, is a key intermediate in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. This document details its chemical identity, physical and chemical properties, a proposed synthesis protocol, and analytical methodologies.

Chemical Identity

- IUPAC Name: (1-chloro-2-methylpropyl) propanoate
- CAS Number: 58304-65-7
- Molecular Formula: $C_7H_{13}ClO_2$
- Synonyms:
 - **1-Chloro-2-methylpropyl propionate**
 - 1-Chloroisobutyl propionate

- 1-Propanol, 1-Chloro-2-Methyl-, Propanoate
- Propionic acid-1-chloroisobutyl ester
- (1-Chloro-2-Methyl-Propyl) Propanoate

Quantitative Data

The following table summarizes the key physical and chemical properties of (1-chloro-2-methylpropyl) propanoate.

Property	Value	Source
Molecular Weight	164.63 g/mol	[1]
Density	1.03 g/cm ³	PubChem
Boiling Point	166.7 °C	PubChem
Flash Point	56 °C	PubChem
XLogP3	2.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	4	[1]
Exact Mass	164.060407 g/mol	[1]
Monoisotopic Mass	164.060407 g/mol	[1]
Topological Polar Surface Area	26.3 Å ²	[1]
Heavy Atom Count	10	[1]
Complexity	112	[1]

Experimental Protocols

Proposed Synthesis of (1-chloro-2-methylpropyl) propanoate

A specific, detailed experimental protocol for the synthesis of (1-chloro-2-methylpropyl) propanoate is not readily available in the public domain. However, based on general principles of esterification, a plausible method involves the reaction of 1-chloro-2-methylpropan-1-ol with propionyl chloride or propanoic anhydride. A typical laboratory-scale procedure is proposed below.

Materials:

- 1-chloro-2-methylpropan-1-ol
- Propionyl chloride
- Anhydrous pyridine or triethylamine
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-chloro-2-methylpropan-1-ol in anhydrous diethyl ether under a nitrogen atmosphere.
- Add an equimolar amount of anhydrous pyridine or triethylamine to the solution to act as a base and scavenger for the HCl byproduct.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add an equimolar amount of propionyl chloride dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.
- Quench the reaction by slowly adding cold water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid chloride and HCl), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure (1-chloro-2-methylpropyl) propanoate.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for the analysis of (1-chloro-2-methylpropyl) propanoate is not published, methods for the analysis of Fosinopril and its impurities can be adapted.^{[2][3][4][5][6]} The following is a proposed method for the quantitative determination of this intermediate.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.

- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions:

- Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid).
- Gradient Program:
 - 0-5 min: 30% Acetonitrile
 - 5-20 min: Linear gradient to 90% Acetonitrile
 - 20-25 min: 90% Acetonitrile
 - 25-30 min: Linear gradient to 30% Acetonitrile
 - 30-35 min: 30% Acetonitrile
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL

Procedure:

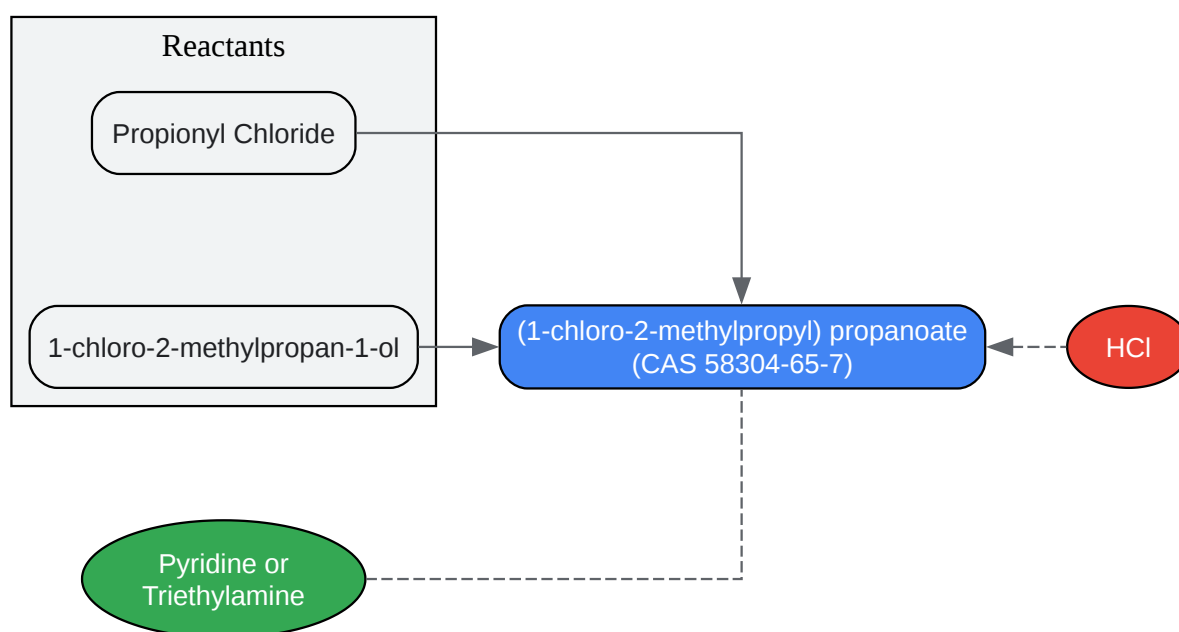
- Standard Preparation: Prepare a stock solution of (1-chloro-2-methylpropyl) propanoate of known concentration in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in a known volume of acetonitrile.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample by

comparing its peak area to the calibration curve.

Mandatory Visualizations

Proposed Synthesis Pathway

The following diagram illustrates the proposed synthesis of (1-chloro-2-methylpropyl) propanoate from 1-chloro-2-methylpropan-1-ol and propionyl chloride.

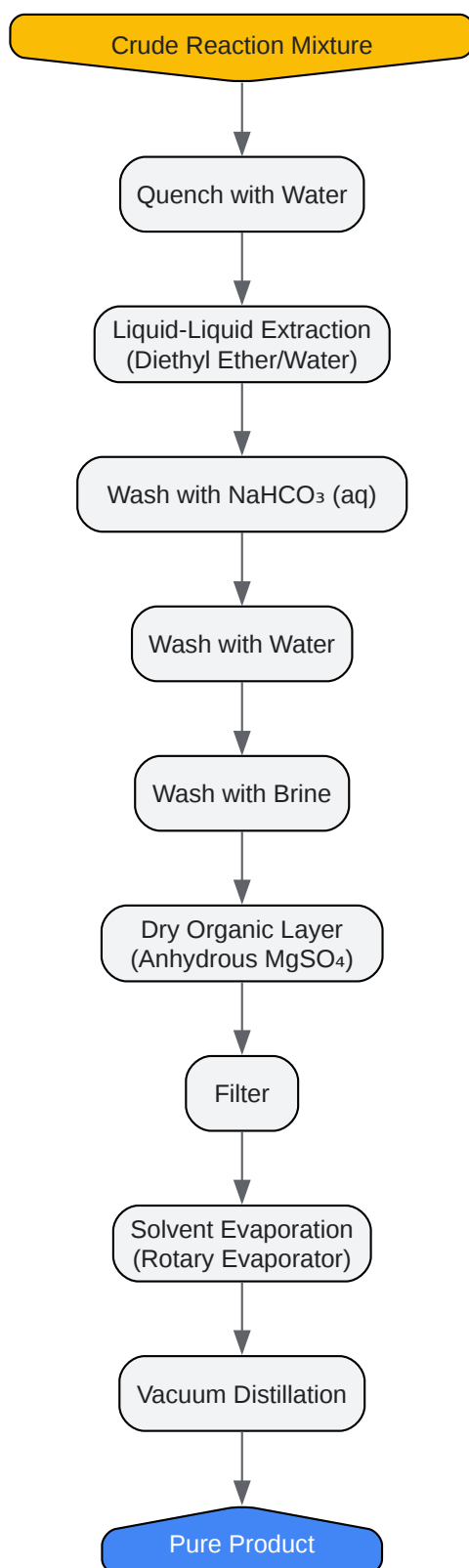


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Proposed synthesis of (1-chloro-2-methylpropyl) propanoate.

Experimental Workflow for Purification

The following diagram outlines the general workflow for the purification of (1-chloro-2-methylpropyl) propanoate after synthesis.



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Purification workflow for (1-chloro-2-methylpropyl) propanoate.

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